2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate chemical properties
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate chemical properties
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Introduction
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, commonly referred to as N-Boc-2-aminoethyl tosylate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. With the CAS Number 158690-56-3, this molecule incorporates two key chemical motifs: an acid-labile tert-butoxycarbonyl (Boc) protecting group on a primary amine and a p-toluenesulfonate (tosylate) group, which is an excellent leaving group.[1] This unique combination makes it a valuable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.
Its primary application lies in its role as a pharmaceutical intermediate and as a linker in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The tosylate group allows for facile nucleophilic substitution, while the Boc group provides stable protection for the amine that can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.[4][5] This guide provides a detailed overview of its chemical properties, experimental protocols, and applications for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Reference |
| CAS Number | 158690-56-3 | [1][2] |
| Molecular Formula | C₁₄H₂₁NO₅S | [1][3] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.189 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Solubility | Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform; slightly soluble in water. | [2] |
| Flash Point | 233.2 ± 24.0 °C | [2] |
| pKa | 11.71 ± 0.46 (Predicted) | [2] |
| Topological Polar Surface Area | 90.1 Ų | [1] |
| Molar Refractivity | 79.9 ± 0.4 cm³ | [2] |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.
| Spectroscopic Data | Value | Reference |
| Exact Mass | 315.11404394 Da | [1] |
| Monoisotopic Mass | 315.11404394 Da | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | [1] |
| InChIKey | OWNIGLWHXOENAA-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and handling of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Synthesis from N-Boc-ethanolamine
A standard laboratory-scale synthesis involves the tosylation of a commercially available protected amino alcohol. This procedure leverages the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.
Materials:
-
N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)[6]
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethanolamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 to 1.5 equivalents) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like light petroleum can be employed to achieve high purity.[2]
Reactivity, Stability, and Applications
The utility of this compound is defined by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the tosylate ester.
-
Tosylate as a Leaving Group: The tosylate moiety is an excellent leaving group, making the adjacent ethyl carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the Boc-protected aminoethyl group into a wide range of molecules, including those with amine, thiol, or carboxylate nucleophiles.
-
Boc Group Stability and Cleavage: The Boc group is stable to most basic and nucleophilic conditions, allowing for selective reactions at the tosylate site without affecting the protected amine.[4][5] It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to reveal the primary amine.[7] This orthogonality is a cornerstone of modern multi-step synthesis.[4]
Key Applications:
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceutical agents where a flexible aminoethyl linker is required.[2]
-
PROTAC Synthesis: The compound serves as a common linker component in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The Boc-aminoethyl tosylate provides a simple and efficient way to install the linker between the target-binding ligand and the E3 ligase-binding ligand.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Nucleophilic Substitution Reaction
Caption: Role as an electrophile in a typical SN2 reaction.
Boc Group Deprotection
Caption: Acid-catalyzed deprotection of the Boc group.
Safety and Handling
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is a chemical that should be handled in a laboratory setting following standard safety procedures.[2] It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2] Operations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8 °C and protected from light.[2]
References
- 1. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-Boc-ethanolamine 98 26690-80-2 [sigmaaldrich.com]
- 7. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
- 8. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
